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Compound of Interest

Compound Name:
2-(4-Iodophenyl)-n-

methylacetamide

Cat. No.: B8135178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis and preparation

of solutions of 2-(4-Iodophenyl)-n-methylacetamide, a compound of interest in medicinal

chemistry and drug development. The information is intended for use by qualified researchers

and scientists.

Compound Information
Property Value

IUPAC Name 2-(4-iodophenyl)-N-methylacetamide

Molecular Formula C₉H₁₀INO

Molecular Weight 275.09 g/mol

CAS Number
18698-96-9 (for 2-iodophenylacetic acid

precursor)

Appearance Expected to be a solid at room temperature

Synthesis of 2-(4-Iodophenyl)-n-methylacetamide
Two plausible synthetic routes are presented below. Route A involves the amidation of 4-

iodophenylacetic acid, while Route B describes the iodination of 2-phenyl-n-methylacetamide.
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Synthetic Route A: Amidation of 4-Iodophenylacetic
Acid
This route is advantageous if 4-iodophenylacetic acid is readily available. The direct amidation

of a carboxylic acid with an amine is a common and efficient method.

Reaction Scheme:

Experimental Protocol:

Materials:

4-Iodophenylacetic acid

Methylamine (solution in a suitable solvent, e.g., THF or water)

A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-

yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

A base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

1. Dissolve 4-iodophenylacetic acid (1 equivalent) in the chosen anhydrous solvent in a

round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

2. Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room

temperature.

3. In a separate flask, prepare a solution of methylamine (1.2 equivalents).

4. Add the coupling agent (1.1 equivalents) to the carboxylic acid solution and stir for 10

minutes.
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5. Slowly add the methylamine solution to the reaction mixture.

6. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

7. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g.,

dicyclohexylurea if DCC is used).

8. Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated

NaHCO₃), and brine.

9. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

10. Purify the crude product by column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexanes).

11. Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

DOT Diagram of Synthetic Workflow (Route A):
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Reaction Setup

Amidation

Work-up and Purification

Dissolve 4-iodophenylacetic acid in anhydrous solvent

Add base (TEA or DIPEA)

Stir at room temperature

Add coupling agent (DCC or BOP)

Slowly add methylamine solution

Stir for 12-24 hours

Monitor by TLC

Filter reaction mixture

Wash with acidic and basic solutions

Dry and concentrate organic layer

Purify by column chromatography

Characterize product

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(4-Iodophenyl)-n-methylacetamide via amidation.
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Synthetic Route B: Iodination of 2-Phenyl-n-
methylacetamide
This route is preferable if 2-phenyl-n-methylacetamide is the starting material. Palladium-

catalyzed C-H activation is a modern and efficient method for regioselective iodination.[1]

Reaction Scheme:

Experimental Protocol:

Materials:

2-Phenyl-n-methylacetamide

Molecular iodine (I₂)

Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst

An oxidant/additive such as Cesium Acetate (CsOAc) and Sodium Bicarbonate (NaHCO₃)

[1]

A suitable solvent system (e.g., a mixture of tert-Amyl alcohol and DMF)[1]

Standard laboratory glassware and purification apparatus

Procedure:

1. In a sealable reaction tube, combine 2-phenyl-n-methylacetamide (1 equivalent),

Pd(OAc)₂ (e.g., 2 mol%), molecular iodine (e.g., 2.5 equivalents), CsOAc (e.g., 1.2

equivalents), and NaHCO₃ (e.g., 1 equivalent).[1]

2. Add the solvent mixture (e.g., t-AmylOH/DMF 1:1) to the tube.[1]

3. Seal the tube and heat the reaction mixture at a specified temperature (e.g., 65 °C) for a

designated time (e.g., 20 hours).[1] Monitor the reaction by TLC.

4. After completion, cool the reaction mixture to room temperature.
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5. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a

solution of sodium thiosulfate to quench excess iodine, followed by water and brine.

6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

7. Purify the crude product by column chromatography on silica gel.

8. Characterize the purified product by spectroscopic methods.

DOT Diagram of Synthetic Workflow (Route B):
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Reaction Setup

Iodination

Work-up and Purification

Combine reactants in a sealable tube

Add solvent mixture

Seal tube and heat

Monitor by TLC

Cool and dilute mixture

Wash with sodium thiosulfate and brine

Dry and concentrate organic layer

Purify by column chromatography

Characterize product
 

Weigh compound

Transfer to volumetric flask

Add partial solvent

Dissolve compound (vortex/sonicate)

Add solvent to final volume

Homogenize solution

Store in labeled amber vial
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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